4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
3,5-dimethyl-4-[[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5O/c1-10-12(11(2)24-21-10)8-22-3-5-23(6-4-22)14-7-13(15(16,17)18)19-9-20-14/h7,9H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXLNZBYWLSEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Formation of the Pyrimidine Ring: The pyrimidine ring is constructed through condensation reactions involving suitable amines and carbonyl compounds.
Final Coupling: The final step involves coupling the oxazole, piperazine, and pyrimidine moieties under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This typically includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of biological activity.
Comparison with Similar Compounds
Structural Analogues with Piperazine and Heterocyclic Substitutions
(a) Thienopyrimidine Derivatives ()
A structurally related compound, 4-(6-((4-methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[2,3-d]pyrimidin-2-yl)benzene-1,2-diamine, shares the piperazine and pyrimidine core but replaces the oxazole with a morpholino group and incorporates a thienopyrimidine scaffold. This compound exhibited a molecular weight of 514.2 and was synthesized via Suzuki coupling in 78% yield. The methylsulfonyl group may enhance solubility compared to the oxazole in the target compound, but the absence of a trifluoromethyl group could reduce metabolic stability .
(b) Triazolopyridazine Derivatives ()
The compound 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one (CAS 2548989-05-3) shares both the oxazolyl and trifluoromethyl substituents but uses a triazolopyridazine core instead of pyrimidine. The octahydropyrrolopyrrole system introduces conformational rigidity, which may improve target selectivity but reduce synthetic accessibility compared to the simpler piperazine-pyrimidine framework .
(c) Thiazin-2-amine Derivatives ()
(4~{S},6~{S})-4-[2,4-bis(fluoranyl)phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-4-methyl-5,6-dihydro-1,3-thiazin-2-amine (MW 337.387) incorporates the oxazolyl group into a thiazin-2-amine scaffold. The chiral centers and fluorine substitutions may enhance binding specificity, but the lack of a piperazine ring could limit solubility .
Physicochemical and Pharmacokinetic Properties
A hypothetical comparison of key parameters is outlined below:
Key Observations:
- Trifluoromethyl Group: The target compound’s trifluoromethyl group likely confers greater metabolic stability compared to methylsulfonyl or morpholino substituents in .
- Piperazine vs. Pyrrolopyrrole : The piperazine ring in the target compound may improve aqueous solubility over the octahydropyrrolopyrrole system in CAS 2548989-05-3 .
- Oxazole vs. Fluorine : The oxazole’s aromaticity may enhance target binding compared to fluorine-substituted analogs in , though fluorine improves electronegativity .
Biological Activity
The compound 4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Pyrimidine Core : A six-membered aromatic ring containing two nitrogen atoms.
- Trifluoromethyl Group : A highly electronegative group that can enhance the compound's lipophilicity and biological activity.
- Piperazine Moiety : Known for its role in enhancing pharmacological properties.
- Oxazole Ring : Contributes to the compound's unique interactions with biological targets.
Molecular Formula
The molecular formula is with a molecular weight of approximately 348.34 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine, particularly those with trifluoromethyl substitutions, exhibit significant anticancer properties. For instance, compounds similar to the one have shown activity against various cancer cell lines, including:
- HeLa (cervical cancer)
- A549 (lung cancer)
- K562 (leukemia)
In vitro assays demonstrated that these compounds can induce cytotoxicity at low micromolar concentrations. The mechanism of action often involves the inhibition of key cellular pathways associated with cancer cell proliferation and survival .
Antimicrobial Properties
Compounds containing oxazole and pyrimidine rings have been explored for their antimicrobial activities. Research has shown that they possess antibacterial and antifungal properties, making them potential candidates for treating infections caused by resistant strains .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes, including:
- Acetylcholinesterase (AChE) : Important for neurodegenerative diseases such as Alzheimer's.
- Carbonic Anhydrase (CA) : Implicated in several physiological processes and disease states.
Inhibition assays revealed that certain derivatives exhibit potent inhibitory effects, suggesting potential therapeutic applications beyond oncology .
Case Study 1: Anticancer Efficacy
In a study published by PubMed Central, a series of trifluoromethyl pyrimidine derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that some compounds had IC50 values lower than 10 µM against HeLa cells, demonstrating significant anticancer activity .
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of similar compounds showed effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be in the range of 5–20 µg/mL for various bacterial strains, indicating strong antibacterial potential .
Table 1: Biological Activities of this compound Derivatives
| Activity Type | Cell Line/Organism | IC50/Effectiveness |
|---|---|---|
| Anticancer | HeLa | <10 µM |
| A549 | <15 µM | |
| Antibacterial | Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL | |
| Enzyme Inhibition | AChE | IC50 = 25 µM |
| CA | IC50 = 30 µM |
Q & A
Q. How are structure-activity relationships (SARs) systematically mapped?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
